molecular formula C15H13N3O2 B13659504 Ethyl 1-(1-naphthyl)-1H-1,2,3-triazole-4-carboxylate

Ethyl 1-(1-naphthyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13659504
M. Wt: 267.28 g/mol
InChI Key: JYPHKMMCHCSELW-UHFFFAOYSA-N
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Description

Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a naphthalene ring fused to a triazole ring, with an ethyl ester group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Preparation of the Azide: The azide precursor can be synthesized by reacting sodium azide with an appropriate halide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole compound is then esterified with ethanol to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

    1-(Naphthalen-1-yl)-1H-1,2,3-triazole: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    Ethyl 1-(phenyl)-1H-1,2,3-triazole-4-carboxylate: Contains a phenyl ring instead of a naphthalene ring, which may influence its biological activity and chemical properties.

    1-(Naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid derivative, which may have different reactivity and solubility compared to the ethyl ester.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 1-naphthalen-1-yltriazole-4-carboxylate

InChI

InChI=1S/C15H13N3O2/c1-2-20-15(19)13-10-18(17-16-13)14-9-5-7-11-6-3-4-8-12(11)14/h3-10H,2H2,1H3

InChI Key

JYPHKMMCHCSELW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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